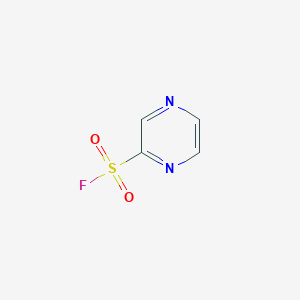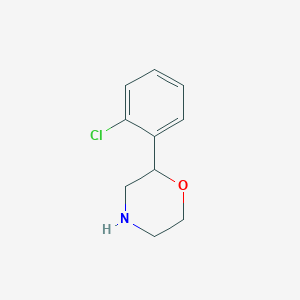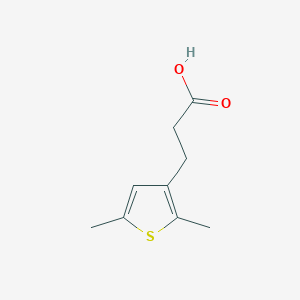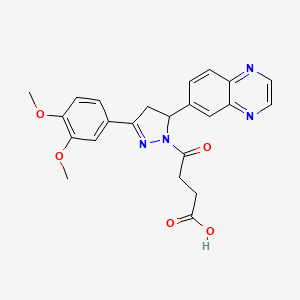
Pyrazine-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be significant in chemical biology and molecular pharmacology . Sulfonyl fluorides are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
Synthesis Analysis
Sulfonyl fluorides, including this compound, can be synthesized through various methods. One such method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines, but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .科学的研究の応用
Synthesis and Chemical Reactivity
Pyrazine-2-sulfonyl fluoride has diverse applications in synthetic chemistry. For instance, a study by Tucker et al. (2015) utilized a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of this compound in creating various heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015). Similarly, Ryu et al. (2015) developed an efficient synthetic route to trisubstituted pyrazines using a Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles, involving in situ generated dihydropyrazines (Ryu, Baek, & Lee, 2015).
Material Science and Coordination Chemistry
In the field of material science, this compound contributes to the synthesis and characterization of novel materials. Wang et al. (2019) synthesized a one-dimensional antiferromagnetic transition metal hybrid fluoride using pyrazine, highlighting its role in magnetic property studies (Wang, Liu, Fu, & Lu, 2019). Stefankiewicz et al. (2013) explored the self-assembly of transition metal ion complexes with a hybrid pyrazine-terpyridine ligand, demonstrating the structural and magnetic properties of these complexes (Stefankiewicz, Wałęsa-Chorab, Harrowfield, Kubicki, Hnatejko, Korabik, & Patroniak, 2013).
Sensor Development and Environmental Applications
This compound plays a significant role in sensor development and environmental applications. For instance, Yin et al. (2021) designed a luminescent metal–organic framework using a chromophore ligand based on pyrazine for detecting and removing fluorinated chemical species, demonstrating its applicability in monitoring and treating environmental pollutants (Yin, Tan, Jensen, Teat, Ullah, Hei, Velasco, Oyekan, Meyer, Wang, Thonhauser, Yin, & Li, 2021). This underscores the potential of this compound derivatives in environmental monitoring and remediation.
Safety and Hazards
作用機序
Target of Action
Pyrazine-2-sulfonyl fluoride, also known as PyFluor , is a chemical compound that has been used in various biochemical applicationsSulfonyl fluorides, a group to which this compound belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They are often used to target proteins and enzymes in the body, acting as inhibitors .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They can form covalent bonds with their targets, often proteins or enzymes, thereby inhibiting their function .
Biochemical Pathways
Compounds with pyrazine scaffolds have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化学分析
Biochemical Properties
Pyrazine-2-sulfonyl fluoride has been reported to play a role in the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions
Cellular Effects
Related pyrazine-based compounds have been used in bioimaging, suggesting potential interactions with cellular components
Molecular Mechanism
特性
IUPAC Name |
pyrazine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXZFUAYAPJBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090368-34-4 |
Source


|
| Record name | pyrazine-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)


![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)








![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
